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Discontinuation Notice: The clinical development of Tozadenant was discontinued in

November 2017 due to safety concerns, including cases of agranulocytosis that led to sepsis

and fatalities.[1][2] This document is intended for informational and research purposes only.

Executive Summary
Tozadenant (formerly SYN115) is a selective, orally administered antagonist of the adenosine

A2A receptor. It was under investigation as an adjunctive therapy to levodopa for the treatment

of "OFF" episodes in patients with Parkinson's disease. The rationale for its development was

based on the high concentration of adenosine A2A receptors in the basal ganglia, where they

co-localize with dopamine D2 receptors and modulate dopaminergic neurotransmission. By

blocking A2A receptors, Tozadenant was expected to potentiate D2 receptor function and

improve motor control in Parkinson's disease.

Phase 2b clinical trials demonstrated that Tozadenant, at certain doses, was effective in

reducing the daily "OFF" time for patients. Pharmacokinetic studies in healthy volunteers

characterized its absorption, metabolism, and excretion profile. However, the emergence of

severe hematological adverse events during the Phase 3 program led to the termination of its

development. This guide provides a detailed technical summary of the available

pharmacokinetic and pharmacodynamic data for Tozadenant.
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Pharmacodynamics
Mechanism of Action
Tozadenant is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A

receptors are densely expressed in the striatum, particularly on the medium spiny neurons of

the indirect pathway, where they form heteromers with dopamine D2 receptors. In Parkinson's

disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing

to motor symptoms. Adenosine, acting on A2A receptors, exacerbates this by opposing the

function of D2 receptors. By blocking the A2A receptor, Tozadenant was designed to reduce

the inhibitory tone of the indirect pathway, thereby enhancing dopaminergic signaling and

improving motor function.[3]
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Tozadenant's antagonistic action on the A2A receptor signaling pathway.

Receptor Occupancy
A positron emission tomography (PET) study in rhesus monkeys using the A2A receptor

radiotracer ¹⁸F-MNI-444 was conducted to determine the relationship between plasma

concentrations of Tozadenant and A2A receptor occupancy. The study found a dose-

dependent increase in receptor occupancy with increasing doses of Tozadenant. Based on
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pharmacokinetic modeling, it was predicted that Tozadenant would achieve sustained A2A

receptor occupancy in humans at the clinically tested doses.

Tozadenant Dose (in Rhesus Monkeys) Resulting A2A Receptor Occupancy

1.5 mg/kg 47%

10.5 mg/kg 95%

Data from a PET study in rhesus monkeys.

Clinical Efficacy (Phase 2b Study)
A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy of

Tozadenant in 420 Parkinson's disease patients with motor fluctuations. The primary endpoint

was the change from baseline in daily "OFF" time at 12 weeks.

Treatment Group (twice
daily)

Mean Change in "OFF"
Time from Baseline
(hours)

p-value vs. Placebo

Placebo -0.1 -

Tozadenant 60 mg -0.6 Not Significant

Tozadenant 120 mg -1.1 0.0039

Tozadenant 180 mg -1.2 0.0039

Tozadenant 240 mg -1.0 Not Reported

Data from Hauser R.A., et al., The Lancet Neurology, 2014.[4]

The 120 mg and 180 mg twice-daily doses demonstrated a statistically significant reduction in

"OFF" time compared to placebo.[4] The 240 mg dose was associated with a higher rate of

discontinuation due to adverse events.

Pharmacokinetics
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
A Phase 1 study in six healthy male volunteers investigated the ADME of a single 240 mg oral

dose of [¹⁴C]-Tozadenant.

Parameter Value

Absorption

Tmax (Tozadenant) ~4 hours

Tmax (Total Radioactivity) ~5 hours

Distribution

Vz/F 1.82 L/kg

Metabolism

Circulating Species
Unchanged Tozadenant was the only identified

species in plasma.

Metabolite Types
Di- and mono-hydroxylated, N/O dealkylated,

and hydrated metabolites.

Excretion

Primary Route
Feces (55.1% of dose) and Urine (30.5% of

dose)

Unchanged Drug in Urine 11% of dose

Unchanged Drug in Feces 12% of dose

Data from a study in healthy volunteers.

Pharmacokinetic Parameters
The following pharmacokinetic parameters were determined from the single 240 mg oral dose

study in healthy volunteers.
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Parameter Tozadenant Total [¹⁴C] Radioactivity

Cmax 1.74 µg/mL 2.29 µg eq/mL

AUC(0-t) 35.0 hµg/mL 43.9 hµg eq/mL

t1/2 ~15 hours Not Reported

CL/F 1.40 mL/min/kg Not Reported

Data from a study in healthy volunteers.
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A simplified workflow of Tozadenant's absorption, metabolism, and excretion.

Metabolism and Potential for Drug Interactions
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Tozadenant is primarily cleared through metabolism, with metabolites excreted in both urine

and feces. The identified metabolic pathways include hydroxylation, N/O-dealkylation, and

hydration.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of

Tozadenant have not been detailed in the available literature. This information is critical for

predicting potential drug-drug interactions. Without in vitro phenotyping data, it is not possible

to definitively identify which CYP inhibitors or inducers would be likely to alter Tozadenant's
pharmacokinetics.

Experimental Protocols
Phase 2b Clinical Trial (NCT01283594)

Study Design: An international, multicenter, randomized, double-blind, placebo-controlled,

parallel-group, dose-finding trial.

Participants: 420 patients with Parkinson's disease treated with levodopa who experienced

motor fluctuations of at least 2.5 hours of "OFF" time per day.

Intervention: Patients were randomly assigned to receive Tozadenant (60, 120, 180, or 240

mg) or a matching placebo, administered orally twice daily for 12 weeks.

Primary Outcome: The change from baseline to week 12 in the hours per day spent in the

"OFF" state, as assessed by patient-completed diaries.

Randomization and Blinding: A computer-generated schedule was used for randomization.

All study personnel, investigators, and patients were masked to the treatment assignment.

Human ADME Study (NCT02240290)
Study Design: A Phase 1, open-label, single-dose study.

Participants: Six healthy male subjects.

Intervention: A single oral dose of 240 mg Tozadenant containing 81.47 KBq of [¹⁴C]-

Tozadenant.
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Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose.

Analytical Methods:

Total radioactivity was measured by liquid scintillation counting or accelerator mass

spectrometry (AMS).

Tozadenant and its metabolites were characterized and quantified using high-

performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and

HPLC-AMS with fraction collection.

Bioanalytical Method for Tozadenant in Rat Plasma
Method: A liquid chromatography-mass spectrometry (LC-MS) based method was developed

for the quantification of Tozadenant in rat plasma.

Sample Preparation: Not detailed in the available abstract.

Chromatography: Not detailed in the available abstract.

Detection: Mass spectrometry.

Calibration Range: 1.01 to 2200 ng/mL.

Regression: A quadratic regression was used for the calibration curve.

Discontinuation of Clinical Development
In November 2017, Acorda Therapeutics announced the discontinuation of the clinical

development program for Tozadenant. This decision was based on the emergence of serious

adverse events in the Phase 3 program (Study TOZ-PD, NCT02453386). Several participants

experienced agranulocytosis, a severe reduction in white blood cells, which led to cases of

sepsis, with five being fatal. The Data Safety Monitoring Board and the company concluded

that patient safety could not be sufficiently ensured, even with increased monitoring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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